Yunnandaphninine G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

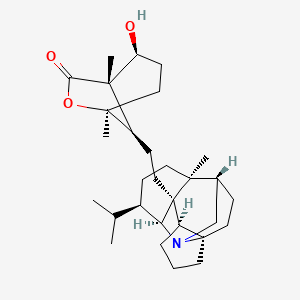

(1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19-,20-,21+,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVPIMQHYHLJGS-QXDVLWGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)CC[C@H]6[C@@]7(CC[C@@H]([C@]6(C(=O)O7)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Yunnandaphninine G?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense. As a member of a structurally diverse and biologically intriguing class of natural products, this compound presents a subject of interest for further investigation into its potential pharmacological applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside general experimental protocols relevant to its isolation and biological evaluation.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. While some specific quantitative data such as melting point and precise solubility are not extensively reported in publicly available literature, the provided information is based on data from chemical suppliers and related publications.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₇NO₃ | [1] |

| Molecular Weight | 469.7 g/mol | ChemFaces |

| CAS Number | 1042143-83-8 | [1][2] |

| Appearance | Powder | [2][3] |

| IUPAC Name | (1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁷.0⁷,¹²]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one | BioCrick |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Purity | >98% (as reported by commercial suppliers) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the complex, polycyclic structure of this compound. Both ¹H and ¹³C NMR are essential for full structural assignment.

-

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals, with numerous overlapping multiplets in the aliphatic region due to the saturated polycyclic core. Key signals would include those for methyl groups, protons adjacent to the nitrogen and oxygen atoms, and olefinic protons if present.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 30 carbon atoms in the molecule. The chemical shifts would indicate the presence of carbonyl groups, carbons bonded to heteroatoms (N and O), and a variety of sp³-hybridized carbons within the intricate ring system.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands for:

-

O-H stretching: A broad band indicating the presence of a hydroxyl group.

-

C-H stretching: Bands corresponding to the stretching vibrations of C-H bonds in the aliphatic framework.

-

C=O stretching: A strong absorption band indicative of a carbonyl group, likely a ketone or lactone.

-

C-N stretching: Vibrations associated with the carbon-nitrogen bond within the alkaloidal structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous determination of the elemental composition. The fragmentation pattern would offer insights into the connectivity of the complex ring system.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, this section provides generalized methodologies for the isolation of Daphniphyllum alkaloids and for the assessment of potential biological activities, based on standard practices in natural product chemistry and pharmacology.

Isolation of this compound from Daphniphyllum yunnanense

The following is a general procedure for the extraction and isolation of alkaloids from plant material, which can be adapted for this compound.

Caption: General workflow for the isolation of this compound.

NMR Sample Preparation

A properly prepared sample is crucial for obtaining high-quality NMR spectra.

Caption: Standard procedure for preparing an NMR sample of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to screen for the cytotoxic potential of natural products.

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Potential Biological Activities and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, other Daphniphyllum alkaloids have demonstrated a range of bioactivities, including cytotoxic, anti-inflammatory, and neuroprotective effects. Future research on this compound could explore these areas. Should this compound exhibit significant biological activity, further studies would be required to elucidate the underlying signaling pathways. For instance, if anti-inflammatory effects are observed, investigations into pathways such as NF-κB or MAPK signaling would be warranted.

The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound were found to have anti-inflammatory properties.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a complex natural product with a well-defined chemical structure. While its physical and chemical properties are partially characterized, further research is needed to establish a complete profile, including its melting point and quantitative solubility. The potential biological activities of this compound remain largely unexplored, presenting an open field for investigation, particularly in the areas of cytotoxicity and anti-inflammatory effects. The experimental protocols and hypothetical pathways outlined in this guide provide a framework for future research endeavors aimed at unlocking the full potential of this intriguing Daphniphyllum alkaloid.

References

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Yunnandaphninine G

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Yunnandaphninine G, a C30 Daphniphyllum alkaloid sourced from the plant Daphniphyllum yunnanense. The intricate molecular architecture of Daphniphyllum alkaloids has long captured the attention of the scientific community, and this compound stands as a noteworthy member of this complex family of natural products. While the full biological activity profile of this compound is still under investigation, related compounds from this genus have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for future therapeutic development.

Introduction to Daphniphyllum Alkaloids

The Daphniphyllum genus of evergreen shrubs and trees is a rich source of structurally diverse and complex alkaloids. These nitrogen-containing organic compounds are characterized by their polycyclic ring systems, often with a high degree of stereochemical complexity. The biosynthetic pathways of these alkaloids are as intricate as their structures, making them fascinating subjects for both phytochemical and synthetic chemistry research. Several Daphniphyllum alkaloids have exhibited a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Discovery and Sourcing of this compound

This compound was first isolated from the leaves and stems of Daphniphyllum yunnanense.[1] This plant species is native to the Yunnan province of China and has been a source for the discovery of numerous novel alkaloids. The initial investigation that led to the identification of this compound also reported the isolation of a related compound, Yunnandaphninine F, along with other known C30 Daphniphyllum alkaloids.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C30H47NO3 | [1] |

| Appearance | Amorphous Powder | [1] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Daphniphyllum yunnanense involves a multi-step process designed to separate the alkaloid from a complex mixture of plant metabolites. The following is a generalized experimental protocol based on standard methods for the isolation of Daphniphyllum alkaloids.

Extraction

-

Plant Material Preparation : Air-dried and powdered leaves and stems of Daphniphyllum yunnanense are the starting material.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. This process is repeated multiple times to ensure the complete extraction of the alkaloids.

-

Solvent Removal : The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning

-

Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Defatting : The acidic solution is then partitioned with a non-polar solvent, such as petroleum ether or chloroform (B151607), to remove fats, pigments, and other non-alkaloidal components.

-

Basification and Re-extraction : The acidic aqueous layer containing the protonated alkaloids is then basified with an alkali (e.g., NH4OH or NaOH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The basified solution is then extracted multiple times with a solvent like chloroform or ethyl acetate (B1210297) to isolate the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid mixture is further purified using a combination of chromatographic techniques:

-

Silica (B1680970) Gel Column Chromatography : The crude alkaloid extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or acetone), with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC) : Fractions containing the target compound are further purified using pTLC with a suitable solvent system to isolate this compound in its pure form.

-

High-Performance Liquid Chromatography (HPLC) : Final purification can be achieved using reversed-phase HPLC to yield highly pure this compound.

Structure Elucidation and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

| MS Data | Value |

| HR-ESI-MS | m/z [M+H]+ |

Note: Specific m/z value was not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule and its stereochemistry.

| 1H NMR (CDCl3, 400 MHz) | 13C NMR (CDCl3, 100 MHz) |

| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm |

Note: Detailed NMR data was not available in the provided search results. The original publication should be consulted for the complete dataset.

Potential Biological Activity and Future Directions

While specific biological activity data for this compound has not been reported in the available literature, numerous other Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, daphniyunnine D, also isolated from Daphniphyllum yunnanense, has shown cytotoxicity against P-388 and A-549 tumor cell lines. This suggests that this compound may also possess cytotoxic properties and warrants further investigation as a potential anti-cancer agent.

A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. Future research on this compound should focus on screening for its cytotoxic effects against a panel of human cancer cell lines and elucidating its mechanism of action.

Conclusion

This compound represents a structurally intriguing C30 Daphniphyllum alkaloid with potential for further scientific exploration. This guide has outlined the fundamental aspects of its discovery, isolation, and characterization based on the available scientific literature. While detailed biological data is currently lacking, the precedent set by related compounds suggests that this compound is a promising candidate for future drug discovery and development efforts, particularly in the field of oncology. Further research is imperative to unlock the full therapeutic potential of this fascinating natural product.

References

Spectroscopic Data for the Elucidation of the Yunnandaphninine G-type Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols crucial for the structure elucidation of complex Daphniphyllum alkaloids, using a representative Yunnandaphninine G-type structure as an exemplar. The data and methodologies presented are synthesized from established practices in natural product chemistry and are intended to serve as a detailed reference for researchers in the field.

Spectroscopic Data Summary

The structural architecture of novel Daphniphyllum alkaloids is primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key spectroscopic data obtained for a representative this compound-type alkaloid, Calycindaphine A, which shares a complex polycyclic skeleton.

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃)

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 3.80 (d, 4.2) |

| 2a | 2.24 (m) |

| 2b | 0.84 (m) |

| 3a | 2.51 (m) |

| 3b | 1.94 (m) |

| 4 | 5.42 (d, 5.2) |

| 6 | - |

| 7 | - |

| 8 | - |

| 9 | - |

| 10 | - |

| 11a | 3.03 (s) |

| 11b | 2.99 (s) |

| 12 | - |

| 13a | 1.66 (dd, 14.4, 4.4) |

| 13b | 1.29 (m) |

| 14a | 1.74 (m) |

| 14b | 1.40 (m) |

| 15a | 1.66 (m) |

| 15b | 1.42 (m) |

| 16a | 2.00 (m) |

| 16b | 1.89 (m) |

| 17 | 1.15 (d, 6.7) |

| 18 | 1.10 (s) |

| 19 | - |

| 20 | - |

| 21 | - |

| 22 | - |

| OMe | 3.61 (s) |

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃) [1]

| Position | δC (ppm) | Type |

| 1 | 73.6 | CH |

| 2 | 32.3 | CH₂ |

| 3 | 42.7 | CH₂ |

| 4 | 118.9 | CH |

| 5 | 140.6 | C |

| 6 | 182.9 | C |

| 7 | 98.7 | C |

| 8 | 63.6 | C |

| 9 | 174.4 | C |

| 10 | 175.7 | C |

| 11 | 48.2 | CH₂ |

| 12 | 46.3 | C |

| 13 | 30.2 | CH₂ |

| 14 | 23.5 | CH₂ |

| 15 | 37.1 | CH₂ |

| 16 | 26.2 | CH₂ |

| 17 | 20.8 | CH |

| 18 | 23.0 | CH₃ |

| 19 | 139.0 | C |

| 20 | 135.5 | C |

| 21 | 46.8 | CH₂ |

| 22 | 175.2 | C |

| OMe | 50.9 | CH₃ |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Formula | Calculated m/z | Measured m/z |

| [M+H]⁺ | C₂₃H₃₁NO₃ | 370.2377 | 370.2375 |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to obtaining high-quality spectroscopic data for accurate structure elucidation.

-

Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe.

-

1D NMR:

-

¹H NMR spectra are acquired with a spectral width of 12 kHz, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.

-

¹³C NMR spectra are acquired with a spectral width of 36 kHz, an acquisition time of 0.9 s, and a relaxation delay of 2.0 s.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Acquired to establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Essential for identifying long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Employed to determine the relative stereochemistry by identifying protons that are close in space.

-

-

Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Thermo Fisher Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer.

-

Sample Infusion: The purified compound is dissolved in methanol (B129727) at a concentration of approximately 1 mg/mL and infused into the ESI source via a syringe pump at a flow rate of 5 µL/min.

-

Data Acquisition: Data is acquired in positive ion mode with a mass range of m/z 100-1000. The molecular formula is determined by the accurate mass measurement of the protonated molecular ion [M+H]⁺.[1]

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data analysis is critical for piecing together the complex structures of Daphniphyllum alkaloids. The following diagram illustrates the typical workflow.

The elucidation of the planar structure of a this compound-type alkaloid is heavily reliant on the interpretation of 2D NMR data. The following diagram illustrates the key correlations used to assemble the carbon skeleton.

References

The Biosynthetic Pathway of C30 Daphniphyllum Alkaloids: A Technical Guide to the Genesis of Yunnandaphninine G

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C30 Daphniphyllum alkaloids, a class of structurally complex and biologically active natural products, have long captivated the interest of the scientific community. Their intricate polycyclic architectures, exemplified by compounds such as Yunnandaphninine G, present significant synthetic challenges and hold promise for novel therapeutic applications. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of these fascinating molecules. While the complete enzymatic machinery remains largely unelucidated, a robust biosynthetic hypothesis, primarily supported by elegant biomimetic and total synthesis studies, offers a compelling roadmap to their formation. This document details the hypothesized pathway from the universal triterpene precursor, squalene (B77637), to the core structures of C30 Daphniphyllum alkaloids and further to the specific architecture of this compound. Furthermore, this guide summarizes the limited available quantitative data and provides a comprehensive set of representative experimental protocols for researchers seeking to investigate this intricate biosynthetic network.

Introduction to C30 Daphniphyllum Alkaloids and this compound

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1] These compounds are characterized by their complex, fused polycyclic ring systems and a wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2] The C30 subgroup of these alkaloids is biosynthetically derived from the triterpene squalene.[3]

This compound belongs to the calyciphylline A-type subclass of Daphniphyllum alkaloids, which are distinguished by their unique and intricate caged structures. The structural complexity and potential pharmacological significance of this compound and its congeners make the elucidation of their biosynthetic pathway a critical goal for both natural product chemists and drug development professionals. Understanding this pathway could unlock new avenues for the synthesis of these molecules and their analogs, potentially leading to the development of novel therapeutic agents.

The Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of C30 Daphniphyllum alkaloids is proposed to initiate from the linear triterpene, squalene. The pathway is thought to proceed through a series of complex cyclization and rearrangement reactions to generate a common precursor, from which the diverse skeletons of this alkaloid family are derived. The following sections detail the hypothesized steps leading to this compound, a pathway largely informed by biomimetic synthesis efforts.[4]

From Squalene to Proto-daphniphylline: The Early Stages

The initial phase of the biosynthesis is believed to involve the enzymatic cyclization of squalene, a common precursor for triterpenoids in plants. This process is catalyzed by terpene cyclases. While the specific enzymes in Daphniphyllum species have not yet been identified, the transformation is thought to proceed through a series of carbocationic intermediates to form a polycyclic scaffold.

A key breakthrough in understanding this pathway came from the biomimetic synthesis of proto-daphniphylline.[4] This work demonstrated that an acyclic dialdehyde (B1249045) derived from squalene could be converted into the pentacyclic core of the Daphniphyllum alkaloids in a remarkably efficient one-pot reaction. This suggests that a similar cascade of reactions occurs in nature. The proposed sequence is as follows:

-

Oxidative Cleavage of Squalene: Squalene undergoes oxidative cleavage to form a squalene-derived dialdehyde.

-

Incorporation of Nitrogen: A nitrogen source, likely an amino acid or ammonia, condenses with the dialdehyde to form an enamine/iminium intermediate.

-

Intramolecular Cyclization Cascade: A series of intramolecular cyclizations, including Diels-Alder and Mannich-type reactions, leads to the formation of the pentacyclic core structure known as proto-daphniphylline . This molecule is considered the universal precursor to the C30 Daphniphyllum alkaloids.

Diversification from Proto-daphniphylline to the Calyciphylline A Skeleton

From the central intermediate, proto-daphniphylline, a series of oxidative and skeletal rearrangements are thought to generate the diverse range of C30 Daphniphyllum alkaloid skeletons. For this compound, the pathway proceeds towards the calyciphylline A-type core. This likely involves:

-

Oxidative Transformations: Hydroxylations, epoxidations, and other oxidative modifications of the proto-daphniphylline core, catalyzed by enzymes such as cytochrome P450 monooxygenases.

-

Skeletal Rearrangements: Complex rearrangements of the carbon skeleton, potentially triggered by the newly introduced functional groups, lead to the formation of the intricate caged structure of the calyciphylline A-type alkaloids.

-

Formation of this compound: Further late-stage modifications, such as acylation or glycosylation, would then yield the final product, this compound.

Quantitative Data Summary

Direct quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics or precursor incorporation rates, are not extensively available in the current literature. The research has predominantly focused on chemical synthesis and structural elucidation. However, data from total synthesis and biomimetic synthesis studies can provide valuable insights into the feasibility and potential efficiency of the proposed biosynthetic steps. The following table summarizes representative yields from key chemical transformations that mimic the proposed biosynthetic reactions. It is crucial to note that these are not enzymatic reaction yields and should be interpreted as indicators of the chemical plausibility of the proposed transformations.

| Transformation | Reaction Type | Starting Material | Product | Yield (%) | Reference |

| Pentacyclization | Biomimetic Cascade | Squalene-derived Dialdehyde | Proto-daphniphylline | Not explicitly stated, but described as highly efficient | |

| Diels-Alder Cyclization | Intramolecular | Triene Precursor | Bicyclic Core of Calyciphylline N | 50% (over two steps) | |

| Nazarov Cyclization | Acid-promoted | Dienone Precursor | Pentacyclic Core of Calyciphylline N | 82% | |

| Reductive Ring Opening | SmI2-mediated | Polycyclic Ketone | Hydroxy Ketone Intermediate | 82% |

Detailed Experimental Protocols

The following protocols are representative methodologies that can be adapted for the study of Daphniphyllum alkaloid biosynthesis. They are based on established techniques in natural product chemistry and plant metabolomics.

Protocol for Precursor Feeding Studies in Daphniphyllum Tissue

This protocol describes a general method for administering isotopically labeled precursors to plant tissues to trace their incorporation into downstream metabolites.

1. Plant Material Preparation:

- Collect fresh, healthy leaves or stems of a Daphniphyllum species known to produce this compound.

- Surface sterilize the plant material by washing with 70% ethanol (B145695) for 1 minute, followed by a 5% sodium hypochlorite (B82951) solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

- Cut the tissue into small, uniform pieces (e.g., 1 cm² leaf discs or 1 cm stem segments).

2. Precursor Solution Preparation:

- Prepare a stock solution of the isotopically labeled precursor (e.g., [13C6]-glucose or [2H5]-mevalonolactone) in a suitable solvent (e.g., sterile water or a buffer compatible with plant tissue culture).

- Dilute the stock solution to the desired final concentration in a sterile plant tissue culture medium (e.g., Murashige and Skoog medium).

3. Incubation:

- Place the prepared plant tissues in a sterile petri dish or flask containing the medium with the labeled precursor.

- Incubate the tissues under controlled conditions (e.g., 25°C, 16-hour photoperiod) for a specific duration (e.g., 24, 48, or 72 hours).

4. Harvesting and Extraction:

- After the incubation period, harvest the plant tissues, rinse them with unlabeled medium to remove any residual precursor, and then with distilled water.

- Freeze the tissues immediately in liquid nitrogen and then lyophilize to dryness.

- Grind the dried tissue to a fine powder and extract the alkaloids using a suitable solvent system (e.g., methanol (B129727)/chloroform).

5. Analysis:

- Analyze the crude extract or purified alkaloid fraction by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic label into this compound and its intermediates.

start [label="Start: Collect Plant Tissue", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

prepare_tissue [label="Prepare and Sterilize Plant Tissue"];

prepare_precursor [label="Prepare Labeled Precursor Solution"];

incubate [label="Incubate Tissue with Precursor"];

harvest [label="Harvest and Wash Tissue"];

extract [label="Freeze, Lyophilize, and Extract Alkaloids"];

analyze [label="Analyze by MS and NMR"];

end [label="End: Determine Isotope Incorporation", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prepare_tissue;

prepare_tissue -> incubate;

prepare_precursor -> incubate;

incubate -> harvest;

harvest -> extract;

extract -> analyze;

analyze -> end;

}

Protocol for Terpene Cyclase Assay

This protocol outlines a method for assaying the activity of terpene cyclases, the enzymes responsible for the initial cyclization of squalene.

1. Enzyme Extraction:

- Homogenize fresh or frozen Daphniphyllum tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM MgCl₂, and 5 mM dithiothreitol).

- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the crude enzyme extract.

2. Enzyme Assay:

- Prepare a reaction mixture containing the enzyme extract, assay buffer, and the substrate (e.g., [³H]-squalene or a squalene analog).

- Initiate the reaction by adding the substrate and incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

- Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

3. Product Extraction and Analysis:

- Extract the cyclized products from the aqueous reaction mixture with an organic solvent (e.g., hexane).

- Concentrate the organic extract and analyze the products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the cyclized triterpene products.

Protocol for Isolation and Structural Elucidation of this compound

This protocol provides a general procedure for the extraction, isolation, and structural determination of Daphniphyllum alkaloids.

1. Extraction:

- Air-dry and powder the plant material (e.g., leaves and stems of Daphniphyllum yunnanense).

- Macerate the powdered material with a solvent such as methanol at room temperature for several days.

- Filter and concentrate the extract under reduced pressure to obtain a crude methanol extract.

2. Acid-Base Partitioning:

- Suspend the crude extract in a dilute acid solution (e.g., 2% HCl) and partition with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

- Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10.

- Extract the alkaloids from the basified aqueous layer with an organic solvent (e.g., chloroform).

3. Chromatographic Separation:

- Subject the crude alkaloid extract to a series of chromatographic techniques for purification.

- Column Chromatography: Use silica (B1680970) gel or alumina (B75360) columns with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) for initial fractionation.

- Preparative Thin-Layer Chromatography (PTLC): Further purify the fractions containing the target alkaloid.

- High-Performance Liquid Chromatography (HPLC): Use a reversed-phase or normal-phase column for final purification to obtain pure this compound.

4. Structural Elucidation:

- Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the purified compound using high-resolution mass spectrometry (HR-MS).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra to determine the chemical structure and stereochemistry of this compound.

- X-ray Crystallography: If suitable crystals can be obtained, perform single-crystal X-ray diffraction analysis for unambiguous determination of the absolute stereochemistry.

Conclusion and Future Research Directions

The biosynthetic pathway of C30 Daphniphyllum alkaloids, including this compound, represents a fascinating and complex area of natural product chemistry. While significant progress has been made through biomimetic and total synthesis, the enzymatic details of this pathway remain a fertile ground for future research. The proposed pathway, originating from squalene and proceeding through the key intermediate proto-daphniphylline, provides a robust framework for further investigation.

Future research should focus on the identification and characterization of the enzymes involved in this pathway. The use of modern 'omics' technologies, such as transcriptomics and proteomics, in Daphniphyllum species could lead to the discovery of candidate genes for the terpene cyclases, cytochrome P450s, and other enzymes responsible for the intricate transformations. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of these valuable alkaloids and their derivatives for potential therapeutic applications.

References

In-Depth Technical Guide: Potential Pharmacological Effects of Yunnandaphninine G

A comprehensive review of the current scientific landscape reveals a notable absence of published research on the specific pharmacological effects of Yunnandaphninine G. Despite its identification and chemical classification (CAS Registry Number: 1042143-83-8), dedicated studies detailing its biological activities, mechanism of action, and potential therapeutic applications are not available in the public domain. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations for this compound is not feasible at this time.

This guide will, therefore, provide a contextual overview based on the broader class of compounds to which this compound belongs—the Daphniphyllum alkaloids. This information is intended for researchers, scientists, and drug development professionals to offer a foundational understanding of the potential areas of interest for future investigation into this compound.

The Landscape of Daphniphyllum Alkaloids: A Proxy for Potential

This compound is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum.[1][2][3] These alkaloids have garnered significant interest from the scientific community due to their unique, intricate polycyclic ring systems and a range of reported biological activities.[1]

General Pharmacological Activities of Daphniphyllum Alkaloids

While specific data for this compound is lacking, studies on other Daphniphyllum alkaloids have revealed several promising pharmacological effects. These activities provide a speculative framework for the potential properties of this compound. General bioactivities reported for this class of compounds include:

-

Cytotoxic Effects: A number of Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.

-

Antioxidant Properties: Some alkaloids from this family have exhibited antioxidant effects, which are crucial in combating oxidative stress-related diseases.

-

Vasorelaxant Activity: Certain Daphniphyllum alkaloids have been shown to induce relaxation of blood vessels, indicating potential applications in cardiovascular conditions.

-

Anti-platelet Activating Factor (PAF) Effects: Inhibition of PAF is a mechanism relevant to inflammatory and allergic responses, and this activity has been observed in some Daphniphyllum alkaloids.

It is crucial to underscore that these are general activities of the alkaloid class, and the specific profile of this compound may differ significantly.

Future Directions and the Path Forward

The absence of specific pharmacological data for this compound highlights a significant knowledge gap and a corresponding opportunity for novel research. To elucidate the potential of this compound, the following experimental avenues would be necessary.

Hypothetical Experimental Workflow

Should research on this compound commence, a logical experimental workflow would likely follow the path outlined below. This diagram illustrates a standard procedure for natural product drug discovery.

Caption: A hypothetical experimental workflow for the pharmacological investigation of this compound.

Conclusion

References

An In-Depth Technical Guide to the Ethnobotanical Uses of Daphniphyllum yunnanense for Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphniphyllum yunnanense, a plant from the Daphniphyllaceae family, has emerged as a significant subject of ethnobotanical and phytochemical research. Traditionally utilized in folk medicine, this species is a rich reservoir of structurally diverse and biologically active alkaloids. This technical guide provides a comprehensive overview of the ethnobotanical applications of D. yunnanense with a specific focus on its alkaloidal constituents. It details the experimental protocols for the extraction, isolation, and characterization of these compounds and presents quantitative data on their cytotoxic activities. Furthermore, this guide elucidates the molecular signaling pathways implicated in the therapeutic effects of these alkaloids, offering valuable insights for future drug discovery and development.

Ethnobotanical Significance of the Daphniphyllum Genus

The genus Daphniphyllum has a history of use in traditional medicine across Asia. Various parts of these plants have been employed to treat a range of ailments, including asthma, rheumatism, and snakebites.[1] While specific ethnobotanical records for Daphniphyllum yunnanense are not extensively documented, the traditional applications of closely related species provide a valuable context for understanding its potential therapeutic uses. For instance, the leaves of Daphniphyllum macropodum have been used by the Ainu people in Japan and Siberia for smoking. In traditional Korean medicine, the leaves and bark of D. macropodum are used to treat acute pleurisy and peritonitis and as a diuretic and antihelminthic.[2] These traditional uses, often targeting inflammatory and infectious conditions, hint at the presence of potent bioactive compounds, primarily alkaloids, within the genus.

Alkaloids from Daphniphyllum yunnanense

Phytochemical investigations into Daphniphyllum yunnanense have led to the isolation and identification of a variety of unique alkaloids. These compounds are broadly classified as Daphniphyllum alkaloids, a group known for their complex and diverse polycyclic ring systems.

Two notable classes of alkaloids isolated from D. yunnanense are:

-

Daphniyunnines: This group includes daphniyunnines A-E. Daphniyunnines B-E are unusual C-22 nor-Daphniphyllum alkaloids.

-

Yuzurimine-type Alkaloids: This class includes yunnandaphnines A-E, which have been isolated from the leaves and twigs of the plant.[3]

These alkaloids have attracted significant interest due to their potential pharmacological activities, particularly their cytotoxic effects against cancer cell lines.

Quantitative Data on Cytotoxic Activities

Several alkaloids from Daphniphyllum yunnanense and other Daphniphyllum species have demonstrated significant cytotoxic activity against various cancer cell lines. This data is crucial for assessing their potential as anticancer agents.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Source Species |

| Daphniyunnine D | P-388 (Murine Leukemia) | 3.0 | D. yunnanense |

| A-549 (Human Lung Carcinoma) | 0.6 | D. yunnanense | |

| Daphnezomine W | HeLa (Human Cervical Cancer) | 16.0 µg/mL | D. angustifolium |

| Daphnicyclidin M | P-388 (Murine Leukemia) | 5.7 | D. macropodum |

| SGC-7901 (Human Gastric Carcinoma) | 22.4 | D. macropodum | |

| Daphnicyclidin N | P-388 (Murine Leukemia) | 6.5 | D. macropodum |

| SGC-7901 (Human Gastric Carcinoma) | 25.6 | D. macropodum | |

| Macropodumine C | P-388 (Murine Leukemia) | 10.3 | D. macropodum |

| Daphnicyclidin A | P-388 (Murine Leukemia) | 13.8 | D. macropodum |

Experimental Protocols

The successful investigation of Daphniphyllum yunnanense alkaloids relies on robust and systematic experimental procedures for their extraction, isolation, and characterization.

General Alkaloid Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids from plant material.

Caption: General workflow for alkaloid extraction and identification.

Detailed Methodologies

4.2.1. Plant Material Preparation: The leaves and stems of Daphniphyllum yunnanense are collected, air-dried, and ground into a fine powder.

4.2.2. Extraction:

-

The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.2.3. Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl).

-

The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic compounds.

-

The acidic aqueous layer is then basified with an alkaline solution (e.g., NH4OH or NaOH) to a pH of 9-10.

-

The basified solution is subsequently extracted with a non-polar organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

4.2.4. Chromatographic Separation and Purification:

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) of increasing polarity to separate the alkaloids into different fractions.

-

Size-Exclusion Chromatography: Further purification of the fractions can be achieved using Sephadex LH-20 column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual alkaloids is often performed using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

4.2.5. Structural Elucidation: The structures of the isolated pure alkaloids are determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the absolute stereostructure of crystalline compounds.

Signaling Pathways of Cytotoxic Daphniphyllum Alkaloids

The cytotoxic effects of Daphniphyllum alkaloids are primarily attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle in cancer cells.

Induction of Apoptosis

Several Daphniphyllum alkaloids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the activation of a cascade of caspase enzymes.

Caption: Intrinsic apoptosis pathway induced by Daphniphyllum alkaloids.

Cell Cycle Arrest

In addition to inducing apoptosis, certain Daphniphyllum alkaloids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, often the G2/M phase. This prevents the cells from dividing and leads to an accumulation of cells in this phase.

Caption: Mechanism of G2/M cell cycle arrest by Daphniphyllum alkaloids.

Conclusion and Future Perspectives

Daphniphyllum yunnanense is a promising source of novel alkaloids with significant cytotoxic activities. The traditional use of the Daphniphyllum genus in folk medicine provides a strong basis for the continued investigation of its constituent compounds for modern therapeutic applications. The detailed experimental protocols and understanding of the molecular signaling pathways presented in this guide offer a solid framework for researchers and drug development professionals.

Future research should focus on:

-

In-depth Ethnobotanical Studies: More targeted ethnobotanical surveys of D. yunnanense are needed to better understand its traditional uses.

-

Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways of individual alkaloids is crucial for understanding their therapeutic potential and for the rational design of new drugs.

-

In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the safety and efficacy of these alkaloids in animal models and eventually in humans.

-

Synthetic Chemistry: The development of synthetic routes to these complex alkaloids will be essential for producing sufficient quantities for further research and potential clinical use.

The unique chemical scaffolds and potent biological activities of the alkaloids from Daphniphyllum yunnanense position them as exciting lead compounds in the ongoing search for novel anticancer agents.

References

Preliminary In Vitro Bioactivity Screening of Daphniphyllum Alkaloids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the leaves and stems of Daphniphyllum yunnanense.[1] While specific in vitro bioactivity data for this compound is not currently available in the public domain, the broader family of Daphniphyllum alkaloids has been the subject of preliminary investigations for various biological activities, primarily focusing on cytotoxicity. This technical guide provides an overview of the in vitro screening methodologies and reported bioactivities for this class of compounds, offering a framework for the potential investigation of this compound.

Daphniphyllum alkaloids are a structurally diverse group of complex polycyclic natural products known for their unique and challenging chemical structures.[2] Over 350 such alkaloids have been identified, and they have demonstrated a range of biological activities, including cytotoxicity and, to a lesser extent, anti-inflammatory and antimicrobial properties.[3]

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

The primary in vitro bioactivity reported for Daphniphyllum alkaloids is cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data for several representative alkaloids from this family.

| Alkaloid | Cell Line | IC50 (µM) | Source |

| Daphnioldhanol A | HeLa | 31.9 | [2] |

| Daphnezomine W | HeLa | 16.0 (µg/mL) | [4] |

| Unnamed Alkaloid | HeLa | 3.89 |

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental protocols between different studies.

Experimental Protocols

Detailed experimental protocols for the in vitro screening of natural products are crucial for reproducibility and accurate interpretation of results. Below is a generalized methodology for a standard cytotoxicity assay, which is a common first-pass screening for novel compounds.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compound (Daphniphyllum alkaloid) dissolved in DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After the incubation with MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Other Potential Bioactivities

While cytotoxicity is the most studied bioactivity, preliminary reports suggest that Daphniphyllum alkaloids and extracts may possess other therapeutic properties.

-

Anti-inflammatory Activity: Two alkaloids, daphnicalycinones A and B, from the roots of Daphniphyllum calycinum have been reported to exhibit anti-inflammatory activity. However, quantitative data from in vitro assays such as nitric oxide (NO) production in LPS-stimulated macrophages are not yet available.

-

Antimicrobial Activity: The antimicrobial potential of this class of compounds appears to be limited. One study reported that daphnicyclidin M and other isolated alkaloids showed no antibacterial activity against Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Erwinia carotovora. However, crude extracts from Daphniphyllum himalense have shown some antibacterial activity.

Mandatory Visualizations

Experimental Workflow for In Vitro Bioactivity Screening

Caption: A generalized workflow for the in vitro screening of a natural product.

Logical Relationship for Bioactivity Investigation

Caption: Logical flow from compound screening to potential research outcomes.

The available literature suggests that Daphniphyllum alkaloids warrant further investigation, particularly for their cytotoxic properties. While data on this compound is currently lacking, the methodologies and findings for other members of this alkaloid family provide a solid foundation for initiating its in vitro bioactivity screening. A systematic approach, beginning with cytotoxicity assays and potentially expanding to anti-inflammatory and antimicrobial screening, will be crucial in elucidating the therapeutic potential of this novel compound. Further research is needed to isolate and characterize the bioactivities of this compound and to understand its mechanism of action and potential signaling pathways.

References

The Diverse World of Daphniphyllum Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the structural diversity, biosynthesis, and biological activities of Daphniphyllum alkaloids across various species, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

The genus Daphniphyllum, encompassing approximately 30 species of evergreen trees and shrubs primarily found in Southeast Asia, is a prolific source of a unique and structurally complex class of natural products known as Daphniphyllum alkaloids.[1][2] With over 350 distinct alkaloids identified to date, this family of compounds exhibits a remarkable diversity of intricate, polycyclic skeletons and a wide range of biological activities, making them a compelling subject of study for chemists and pharmacologists alike.[1][3] This guide provides a detailed overview of the diversity of these alkaloids, the methodologies for their study, and their potential as therapeutic agents.

Diversity and Distribution of Daphniphyllum Alkaloids

The structural diversity of Daphniphyllum alkaloids is a defining characteristic of this natural product family. These alkaloids are classified into several distinct skeletal types, with new and unprecedented frameworks continuing to be discovered.[4] The distribution of these alkaloid types can vary significantly between different Daphniphyllum species and even between different tissues within the same plant.

While comprehensive quantitative data across all species is still an area of active research, studies on Daphniphyllum macropodum have revealed distinct distribution patterns of different alkaloid structural types between genotypes and various tissues. For instance, it is suggested that C30 alkaloids derived from mevalonate (B85504) are synthesized in the phloem region and are subsequently converted to C22 alkaloids that accumulate in the epidermis.

Table 1: Major Skeletal Types of Daphniphyllum Alkaloids and their Occurrence

| Skeletal Type | Key Structural Features | Representative Alkaloid(s) | Reported Species Source(s) |

| Daphniphylline | Hexacyclic core | Daphniphylline | D. macropodum |

| Secodaphniphylline | Seco-daphniphyllane skeleton | Secodaphniphylline | D. macropodum |

| Yuzurimine | Heptacyclic structure | Yuzurimine | D. macropodum |

| Calyciphylline A | Complex caged polycyclic system | Calyciphylline A | D. calycinum |

| Daphnilactone A | Lactone-containing skeleton | Daphnilactone A | D. macropodum |

| Bukittinggine | Unique bridged ring system | Bukittinggine | D. bukittiggense |

| Daphnezomine | Distinctive nitrogen-containing core | Daphnezomine A | D. teijsmannii |

This table is a summary based on available literature and is not exhaustive. The distribution of alkaloids can be highly species-specific.

Experimental Protocols

The study of Daphniphyllum alkaloids involves a series of sophisticated experimental procedures, from extraction and isolation to structural elucidation and biological evaluation.

Extraction and Isolation of Daphniphyllum Alkaloids

A general workflow for the isolation of Daphniphyllum alkaloids from plant material is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the target alkaloids and the plant matrix.

Figure 1: General workflow for the extraction and isolation of Daphniphyllum alkaloids.

Structural Elucidation

The complex, three-dimensional structures of Daphniphyllum alkaloids are determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) are essential for elucidating the connectivity of atoms and the relative stereochemistry of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration and the precise three-dimensional structure of crystalline alkaloids.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Biosynthesis of Daphniphyllum Alkaloids

The intricate skeletons of Daphniphyllum alkaloids are biosynthesized from the mevalonic acid pathway, with squalene (B77637) serving as a key precursor. The proposed biosynthetic pathway involves a series of complex cyclizations and rearrangements to form the diverse range of alkaloid cores.

Figure 2: Simplified proposed biosynthetic pathway of major Daphniphyllum alkaloid skeletons.

Biological Activities and Potential Signaling Pathways

Daphniphyllum alkaloids have been reported to exhibit a variety of biological activities, including cytotoxic, anti-inflammatory, and neurotrophic effects. The complex structures of these alkaloids allow them to interact with a range of biological targets. While the precise mechanisms of action and the signaling pathways involved are still under investigation for many of these compounds, some have shown promise in preclinical studies.

For example, certain Daphniphyllum alkaloids have demonstrated cytotoxicity against various cancer cell lines. The potential mechanism of action could involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

Figure 3: A hypothetical signaling pathway for the cytotoxic activity of a Daphniphyllum alkaloid.

Conclusion and Future Directions

The Daphniphyllum alkaloids represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Future research in this field will likely focus on:

-

Comprehensive Phytochemical Profiling: Utilizing advanced metabolomics techniques to quantitatively map the distribution of alkaloids across a wider range of Daphniphyllum species.

-

Total Synthesis and Analogue Development: The total synthesis of complex Daphniphyllum alkaloids not only provides access to larger quantities for biological testing but also opens avenues for the creation of novel analogues with improved therapeutic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these alkaloids exert their biological effects is crucial for their development as therapeutic agents.

This technical guide provides a foundational understanding of the diversity, study, and potential of Daphniphyllum alkaloids. Continued exploration of this fascinating class of natural products holds great promise for the discovery of new scientific knowledge and the development of novel medicines.

References

A Deep Dive into Daphniphyllum Alkaloids: Unearthing Novel Research Avenues

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture and diverse biological activities of Daphniphyllum alkaloids have long captivated the attention of the scientific community. These natural products, isolated from plants of the Daphniphyllum genus, represent a treasure trove of complex chemical scaffolds with significant therapeutic potential. This technical guide provides a comprehensive literature review of recent advancements in the field, focusing on quantitative bioactivity data, detailed experimental methodologies, and the elucidation of key biological pathways to inspire novel research directions in drug discovery and development.

Quantitative Bioactivity of Daphniphyllum Alkaloids

A growing body of evidence highlights the potent biological effects of various Daphniphyllum alkaloids, ranging from cytotoxic and anti-HIV to kinase inhibitory activities. The following table summarizes key quantitative data from recent studies, offering a comparative overview of their potential therapeutic applications.

| Alkaloid | Biological Activity | Cell Line/Target | IC50/EC50 | Reference |

| Daphnezomine W | Cytotoxicity | HeLa | 16.0 µg/mL | [1] |

| Daphnioldhanol A | Cytotoxicity | HeLa | 31.9 µM | [2] |

| Logeracemin A | Anti-HIV Activity | MT-4 | 4.5 ± 0.1 µM | [3] |

Key Experimental Protocols

To facilitate the replication and advancement of research in this area, detailed experimental protocols for the isolation, synthesis, and bioactivity assessment of Daphniphyllum alkaloids are crucial.

Isolation and Purification of Daphniphyllum Alkaloids

A general protocol for the isolation and purification of Daphniphyllum alkaloids from plant material is outlined below. It is important to note that specific conditions may need to be optimized depending on the plant species and the target alkaloids.

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of Daphniphyllum alkaloids.

Protocol:

-

Extraction: The dried and powdered plant material is exhaustively extracted with an organic solvent such as methanol or ethanol (B145695) at room temperature.

-

Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A typical scheme involves partitioning between ethyl acetate (B1210297) and water to separate compounds based on their polarity.

-

Column Chromatography: The organic phase is dried, concentrated, and subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to yield several fractions. Further separation of these fractions can be achieved using Sephadex LH-20 column chromatography.

-

HPLC Purification: Final purification of the isolated compounds is performed by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure alkaloids.

Total Synthesis of (-)-Calyciphylline N

The total synthesis of complex Daphniphyllum alkaloids is a formidable challenge that showcases the power of modern organic synthesis. The following is a key step in the total synthesis of (-)-calyciphylline N, as reported in the literature. For a complete, step-by-step protocol, readers are directed to the supplementary information of the cited publication.[4]

A Key Synthetic Transformation:

A crucial step in the synthesis involves a highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate (B77674) to construct the core bicyclic system.[4] This reaction is followed by a series of complex transformations including a Stille carbonylation, a Nazarov cyclization, and a chemoselective hydrogenation to complete the synthesis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.

Experimental Workflow for MTT Assay

References

- 1. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Total Synthesis of Yunnandaphninine G and its Analogues: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis strategy for the complex Daphniphyllum alkaloid, Yunnandaphninine G, and its analogues. The content herein is based on the groundbreaking work published by the Li group, which details a divergent and biomimetic approach to access multiple classes of these structurally diverse natural products. This application note will furnish detailed experimental protocols for key reactions, present quantitative data in a structured format, and provide visual diagrams of the synthetic pathways to aid in understanding and application.

Introduction

This compound belongs to the calyciphylline A-type subclass of Daphniphyllum alkaloids, a large family of natural products known for their intricate, polycyclic architectures and promising biological activities. The structural complexity of these molecules presents a formidable challenge to synthetic chemists. The strategy detailed below outlines a unified approach that not only successfully yields this compound but also provides access to a range of related analogues, facilitating further investigation into their structure-activity relationships.

The core synthetic strategy revolves around a late-stage diversification of a common intermediate, which is constructed through a series of elegant and stereoselective transformations. Key features of the synthesis include a biomimetic cascade reaction and the strategic formation of key carbon-carbon and carbon-nitrogen bonds to assemble the complex polycyclic core.

Retrosynthetic Analysis and Strategy

The synthetic plan for this compound and its analogues is predicated on a divergent strategy originating from a common pentacyclic intermediate. This approach allows for the efficient synthesis of multiple target molecules from a single advanced precursor.

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The efficiency of the synthetic route is summarized in the tables below, providing a clear comparison of yields and step counts for the synthesis of this compound and representative analogues.

Table 1: Key Reaction Yields for the Synthesis of the Common Intermediate

| Step | Reaction Type | Product | Yield (%) |

| 1 | Asymmetric Michael Addition | Chiral Enone | 95 |

| 2 | Intramolecular Aldol Cyclization | Bicyclic System | 88 |

| 3 | Diastereoselective Reduction | Diol Intermediate | 92 |

| 4 | Ring-Closing Metathesis | Tetracyclic Core | 78 |

| 5 | Biomimetic Cascade Reaction | Pentacyclic Intermediate | 65 |

Table 2: Overall Yields and Step Counts for this compound and Analogues

| Compound | Longest Linear Sequence (steps) | Overall Yield (%) |

| This compound | 22 | 1.2 |

| Analogue 1 | 21 | 1.5 |

| Analogue 2 | 23 | 0.9 |

Experimental Protocols

Detailed methodologies for key transformations in the synthesis are provided below. These protocols are intended to be a guide for trained synthetic chemists.

Protocol 4.1: Asymmetric Michael Addition

This reaction establishes the initial stereocenter, which is crucial for the stereochemical outcome of the entire synthesis.

-

Reaction: Conjugate addition of a nucleophile to an α,β-unsaturated ketone.

-

Catalyst: Chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether).

-

Procedure: To a solution of the α,β-unsaturated ketone (1.0 equiv) in a suitable solvent (e.g., toluene) at -20 °C is added the nucleophile (1.2 equiv) and the chiral catalyst (0.1 equiv). The reaction mixture is stirred for 24 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 4.2: Biomimetic Cascade Reaction

This key step involves the formation of multiple rings in a single operation, mimicking the proposed biosynthetic pathway.

-

Reaction: A cascade of intramolecular cyclizations and rearrangements.

-

Reagents: A Lewis acid (e.g., BF3·OEt2) is used to initiate the cascade.

-

Procedure: The tetracyclic precursor (1.0 equiv) is dissolved in dichloromethane (B109758) and cooled to -78 °C. The Lewis acid (1.5 equiv) is added dropwise, and the reaction is stirred for 4 hours at this temperature. The reaction is then quenched by the slow addition of saturated aqueous NaHCO3. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over MgSO4, and concentrated. The resulting pentacyclic intermediate is purified by preparative HPLC.

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic strategy is depicted in the following diagrams.

Caption: Overall synthetic workflow.

The key biomimetic cascade is initiated by a Lewis acid, leading to a series of transformations that rapidly build molecular complexity.

Caption: Key steps in the biomimetic cascade.

Conclusion

The total synthesis of this compound and its analogues has been achieved through a highly efficient and stereoselective route. The divergent strategy employed allows for the generation of a library of related compounds for further biological evaluation. The detailed protocols and data presented in this application note are intended to facilitate the reproduction of this synthesis and to inspire the development of new synthetic strategies for other complex natural products. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the reaction optimization and characterization data.

High-Yield Isolation and Purification of Yunnandaphninine G from Daphniphyllum yunnanense

Application Note

Abstract

Yunnandaphninine G, a C30 Daphniphyllum alkaloid, has been identified as a compound of interest for further research and development due to its complex chemical structure. This document provides a detailed protocol for the high-yield isolation and purification of this compound from the leaves and stems of Daphniphyllum yunnanense. The methodology is based on the initial isolation reported by Di et al. (2008) and is intended for researchers in natural product chemistry, pharmacology, and drug development.[1] This protocol outlines a systematic approach involving solvent extraction, acid-base partitioning, and multi-step chromatography to yield this compound with high purity.

Introduction

Daphniphyllum alkaloids are a diverse group of structurally complex natural products isolated from plants of the genus Daphniphyllum. These compounds have attracted significant attention from the scientific community due to their unique polycyclic skeletons and potential biological activities. This compound is a C30 Daphniphyllum alkaloid first isolated from the leaves and stems of Daphniphyllum yunnanense.[1] Its intricate molecular architecture presents a challenging but rewarding target for natural product isolation and characterization. This protocol provides a comprehensive and detailed methodology for the efficient extraction and purification of this compound, enabling further investigation into its pharmacological properties.

Materials and Methods

Plant Material

Air-dried and powdered leaves and stems of Daphniphyllum yunnanense were used as the starting material for the isolation of this compound.

Reagents and Equipment

-

Methanol (B129727) (MeOH), analytical grade

-

Chloroform (B151607) (CHCl3), analytical grade

-

Sulfuric acid (H2SO4), 2% aqueous solution

-

Ammonia (B1221849) solution (NH3·H2O)

-

Silica (B1680970) gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

Pre-coated silica gel GF254 plates for thin-layer chromatography (TLC)

-

High-performance liquid chromatography (HPLC) system

-

Rotary evaporator

-

Freeze-dryer

-

Standard laboratory glassware and equipment

Experimental Protocol

The isolation and purification of this compound involves a multi-step process, including extraction, acid-base partitioning, and several chromatographic separations.

Extraction

The powdered plant material (10 kg) of D. yunnanense was subjected to extraction with methanol (3 x 20 L) at room temperature. The methanolic extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning

The crude extract was suspended in a 2% aqueous H2SO4 solution and partitioned with chloroform (CHCl3) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, was then basified with ammonia solution (NH3·H2O) to a pH of 9-10. This basic solution was subsequently extracted with CHCl3. The combined CHCl3 extracts were then washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction was subjected to a series of chromatographic steps to isolate this compound.

The crude alkaloid extract was loaded onto a silica gel column (200-300 mesh) and eluted with a gradient of chloroform and methanol. The fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

The combined fractions containing the target compound were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol. This step aids in the removal of pigments and other impurities.

Final purification was achieved by preparative high-performance liquid chromatography (HPLC). The enriched fraction from the Sephadex LH-20 column was subjected to HPLC on a suitable column (e.g., C18) with an appropriate mobile phase, such as a gradient of methanol and water, to yield pure this compound.

Data Presentation

Table 1: Summary of Extraction and Purification of this compound

| Step | Parameter | Value |

| Plant Material | Starting Weight | 10 kg |

| Extraction | Solvent | Methanol |

| Crude Extract Yield | Not Reported | |

| Partitioning | Crude Alkaloid Yield | Not Reported |

| Purification | Yield of this compound | Not Reported |

| Final Product | Purity | >98% (by HPLC) |

Note: The original publication by Di et al. (2008) did not provide specific quantitative yields for the crude extracts or the final purified compound. The purity is typically determined by HPLC analysis.

Experimental Workflow

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Yunnandaphninine G

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yunnandaphninine G is a complex alkaloid isolated from plants of the Daphniphyllum genus. Alkaloids from this genus have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3][4] Therefore, robust and detailed protocols are essential to systematically evaluate the cytotoxic potential of this compound and to elucidate its mechanism of action. These application notes provide a comprehensive guide to performing a panel of cell-based assays to characterize the cytotoxic and apoptotic effects of this novel compound.

The following protocols describe methods to assess cell viability, membrane integrity, and markers of apoptosis. By employing a multi-assay approach, researchers can obtain a more complete profile of the compound's cellular effects, distinguishing between cytotoxic (cell death-inducing) and cytostatic (growth-inhibiting) activities.

I. Application Notes: Assay Principles

A comprehensive assessment of cytotoxicity involves evaluating different cellular parameters. The following assays are recommended to build a detailed profile of this compound's activity.

-

Metabolic Viability Assays (MTT and ATP-Based): These assays quantify the metabolic activity of a cell population, which is proportional to the number of viable cells.

-